molecular formula C8H14N4O4*C6H13N B613683 Boc-L-Dap(N3)-OH*CHA CAS No. 122225-54-1

Boc-L-Dap(N3)-OH*CHA

Cat. No. B613683
M. Wt: 230,22*99,18 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Dap(N3)-OH, also known as N3-L-Dap(Boc)-OH, is a click chemistry reagent1. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments1.



Synthesis Analysis

The synthesis of Boc-L-Dap(N3)-OH involves complex chemical reactions. Unfortunately, I couldn’t find detailed information on the synthesis process of Boc-L-Dap(N3)-OH*CHA.



Molecular Structure Analysis

Boc-L-Dap(N3)-OH contains an Azide group1. The molecular weight is 230.22, and the formula is C8H14N4O41.



Chemical Reactions Analysis

Boc-L-Dap(N3)-OH can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-Dap(N3)-OH include a molecular weight of 230.22 and a formula of C8H14N4O41. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of Boc-L-Dap(N3)-OH*CHA.


Scientific Research Applications

Chemical Synthesis and Drug Development

In the realm of chemical synthesis, the development of protected amino acids and their derivatives plays a crucial role. For example, Temperini et al. (2020) have developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), highlighting the significance of protected amino acids in synthesizing complex molecules (Temperini et al., 2020). Such methodologies could be relevant for synthesizing or modifying compounds like Boc-L-Dap(N3)-OH*CHA for targeted applications in drug development or material science.

Photocatalysis and Material Science

Research on (BiO)2CO3-based photocatalysts by Ni et al. (2016) exemplifies the application of complex chemical compounds in material science, especially in photocatalysis and environmental remediation (Ni et al., 2016). While not directly related to Boc-L-Dap(N3)-OHCHA, this study underscores the potential of chemical compounds in enhancing the photocatalytic performance of materials, suggesting avenues for the application of Boc-L-Dap(N3)-OHCHA derivatives in creating or modifying photocatalytic materials.

Safety And Hazards

Boc-L-Dap(N3)-OH is intended for research use only and is not for medicinal, household, or other use2. For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.


Future Directions

The future directions of Boc-L-Dap(N3)-OH could involve its use in various research fields due to its role as a click chemistry reagent. However, I couldn’t find specific future directions for Boc-L-Dap(N3)-OH*CHA.


Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

CAS RN

122225-54-1

Product Name

Boc-L-Dap(N3)-OH*CHA

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

synonyms

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine

Origin of Product

United States

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